Piperidinium benzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

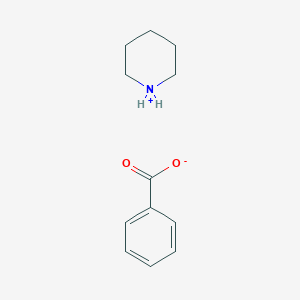

Piperidinium benzoate is an organic salt composed of a piperidinium cation (C₅H₁₀NH⁺) and a benzoate anion (C₇H₅O₂⁻). It is structurally characterized by a six-membered piperidine ring substituted with a benzoate group. This compound has garnered attention in pharmaceutical and materials science research due to its unique physicochemical properties. For instance, piperidinium derivatives have demonstrated significant analgesic activity in preclinical studies, with efficacy comparable to opioid drugs like pethidine . Its CAS registry number is 61659-30-1 , and it is often compared to structurally or functionally related ammonium salts, such as pyrrolidinium, morpholinium, and imidazolium compounds.

科学研究应用

Pharmaceutical Applications

1.1 Antimicrobial Properties

Piperidinium compounds, including piperidinium benzoate, have demonstrated notable antimicrobial activity. Research indicates that these compounds can inhibit the growth of various bacteria and fungi, making them suitable candidates for inclusion in topical antimicrobial formulations. For instance, piperidinium derivatives have been incorporated into deodorant and antiperspirant products due to their ability to reduce perspiration and combat odor-causing bacteria .

1.2 Drug Development

The structural versatility of piperidine derivatives allows for the design of new pharmaceuticals targeting a range of conditions. Recent studies have shown that piperidinium derivatives can effectively inhibit enzymes such as acetylcholinesterase, which is relevant in treating neurodegenerative diseases like Alzheimer’s . Furthermore, computational studies have predicted the pharmacological activity of new piperidine derivatives, indicating potential applications in cancer treatment and central nervous system disorders .

1.3 Coordination Chemistry

Piperidinium compounds have been explored for their coordination properties with metal ions. For example, a study highlighted the use of piperidinium-based ligands in forming stable metal-ligand complexes that exhibit interesting electronic properties and thermal stability . These complexes may find applications in catalysis or as photoactive materials.

Agricultural Applications

2.1 Herbicidal Ionic Liquids

Recent advancements have led to the synthesis of piperidinium-based herbicidal ionic liquids (HILs). These compounds exhibit enhanced wettability and phytotoxicity compared to conventional herbicides. A study demonstrated that synthesized 1-alkyl-1-methylpiperidinium (3,6-dichloro-2-methoxy)benzoates showed superior performance in controlling weed growth due to their improved surface activity .

Synthetic Methods

The synthesis of this compound typically involves straightforward chemical reactions starting from commercially available precursors. For instance, one method includes the esterification of benzoic acid with piperidine derivatives under controlled conditions to yield the desired product. The resulting compound can then be purified through recrystallization or chromatography.

Case Studies

4.1 Topical Formulations

In a case study focusing on cosmetic applications, piperidinium compounds were formulated into antiperspirants that effectively reduced sweat production while providing antimicrobial benefits. These formulations were tested for skin compatibility and efficacy against common bacteria associated with body odor .

4.2 Phytotoxicity Testing

A comprehensive evaluation of the phytotoxic effects of synthesized piperidinium-based herbicides was conducted using various plant species. Results indicated significant inhibition of growth in target weeds compared to control groups, showcasing the potential for these compounds in agricultural pest management .

Summary Table: Key Properties and Applications

化学反应分析

Step 2: Metathesis with Sodium Benzoate

-

Reaction : 1-Alkyl-1-methylpiperidinium bromide reacts with sodium benzoate in aqueous solution.

-

Conditions : Sodium bicarbonate is used to neutralize excess acid, avoiding Hoffman elimination. The product is extracted with chloroform, washed to remove bromide ions, and dried under reduced pressure .

Yield and Surfactant Content

| Alkyl Chain Length | Surfactant Content (%) | Yield (%) |

|---|---|---|

| C₈ | 93.0 | 85 |

| C₁₀ | 98.5 | 95 |

| C₁₈ | 93.5 | 93 |

| Data adapted from herbicidal ionic liquid studies . |

Reactivity in Condensation Reactions

Piperidinium benzoate facilitates condensation reactions, such as the Rügheimer-Burrows reaction, via iminium ion intermediates :

Example Reaction

-

Reactants : this compound, benzaldehyde.

-

Product : 3,5-Dibenzylpyridine (confirmed via NMR and oxidative derivatization) .

-

Catalytic Role : The benzoate anion stabilizes intermediates, enhancing reaction efficiency compared to acetate analogs .

Surface Activity and Interfacial Reactions

This compound’s amphiphilic structure drives its surface-active behavior, critical for herbicidal applications :

Key Findings

-

Wettability : HILs (Herbicidal Ionic Liquids) with C₁₈ chains exhibit superior surface wetting on plant leaves compared to commercial formulations.

-

Zeta Potential : Chain elongation (C₈→C₁₈) increases surface charge density, enhancing adsorption on hydrophobic interfaces.

-

AFM Analysis : Longer alkyl chains form denser monolayers, reducing interfacial tension by 40–60% .

Wettability Comparison

| Compound | Contact Angle (°) | Surface Tension (mN/m) |

|---|---|---|

| Piperidinium C₈ | 25 ± 3 | 32.1 |

| Piperidinium C₁₈ | 12 ± 2 | 28.5 |

| Commercial Dicamba | 45 ± 4 | 40.2 |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) confirms structural integrity and electronic effects :

¹H NMR Shifts

-

Piperidinium Cation : Protons near nitrogen display downfield shifts (δ 3.2–3.5 ppm) due to electron withdrawal by the benzoate anion.

-

Benzoate Anion : Aromatic protons resonate at δ 7.2–7.8 ppm, with methoxy groups at δ 3.9 ppm (for dicamba analogs) .

¹³C NMR Data

| Carbon Position | Chemical Shift (ppm) |

|---|---|

| N-CH₃ | 45.2 |

| Piperidinium C2 | 62.8 |

| Benzoate COO⁻ | 170.5 |

Stability and Decomposition Pathways

常见问题

Basic Research Questions

Q. What are the established synthetic routes for Piperidinium benzoate, and how can researchers optimize reaction conditions for purity and yield?

- Methodological Answer : this compound is typically synthesized via acid-base reactions between piperidine and benzoic acid in polar solvents (e.g., ethanol or water). Optimization involves:

- Solvent selection : Ethanol improves solubility, while water reduces costs but may require reflux .

- Stoichiometric ratios : A 1:1 molar ratio minimizes byproducts; excess piperidine can enhance yield but risks residual base contamination .

- Temperature control : Reactions at 60–80°C balance kinetics and side reactions. Monitor via TLC or HPLC for completion .

- Purification : Recrystallization from acetone/water mixtures (70:30 v/v) yields >95% purity. Validate purity via melting point analysis and NMR .

Q. What characterization techniques are essential for confirming the structural integrity and purity of this compound?

- Methodological Answer : A multi-technique approach is critical:

- NMR Spectroscopy : 1H NMR (DMSO-d6) should show peaks for piperidinium protons (δ 3.1–3.4 ppm) and aromatic protons (δ 7.5–8.1 ppm). 13C NMR confirms benzoate carbonyl resonance (δ 167–170 ppm) .

- FT-IR : Stretching vibrations for COO⁻ (1550–1610 cm⁻¹) and N–H (2500–3000 cm⁻¹) validate ionic pairing .

- XRD : Compare experimental diffractograms with simulated patterns from crystallographic databases (e.g., Cambridge Structural Database) .

- DSC/TGA : Assess thermal stability (decomposition >200°C) and phase transitions .

Example Workflow :

Synthesis → Recrystallization → NMR/IR → XRD → Thermal Analysis

Discrepancies in data require replication with controlled humidity (hygroscopicity may alter XRD results) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound across different studies?

- Methodological Answer : Contradictions often arise from variations in sample preparation or analytical conditions. To address this:

- Standardize Protocols : Adopt identical heating rates (e.g., 10°C/min in TGA) and purge gases (N₂ vs. air) .

- Control Humidity : Pre-dry samples at 50°C under vacuum for 24 hours to mitigate hygroscopic effects .

- Cross-Validate Techniques : Pair DSC with isothermal gravimetric analysis (IGA) to distinguish decomposition from solvent loss .

- Meta-Analysis : Use PICOT frameworks to systematically review literature (e.g., Population: this compound; Intervention: Thermal analysis methods; Comparison: Ambient vs. controlled humidity; Outcome: Decomposition temperature) .

Example Conflict Resolution Table :

| Study | Reported Decomp. Temp. (°C) | Methodology | Humidity Control? |

|---|---|---|---|

| A | 210 | TGA (N₂) | Yes |

| B | 185 | DSC (Air) | No |

| Conclusion: Discrepancy likely due to oxidative degradation in Study B . |

Q. What strategies are recommended for designing experiments to study the ionic conductivity mechanisms of this compound in polymer electrolytes?

- Methodological Answer : To investigate conductivity:

- Sample Fabrication : Blend this compound (5–20 wt%) with PVA or PVDF matrices. Use solution casting with DMF solvent .

- Impedance Spectroscopy : Measure conductivity (σ) at 25–100°C. Apply Arrhenius modeling to distinguish ion-hopping vs. segmental motion mechanisms .

- Control Variables : Fix film thickness (100–200 µm) and electrode contact area to minimize experimental noise .

- Ethical Data Reporting : Disclose solvent toxicity (DMF) and safety protocols in supplementary materials .

Advanced Design Framework :

- PICOT Question :

In polymer electrolytes (P), does increasing this compound concentration (I) compared to unmodified polymers (C) enhance ionic conductivity (O) under thermal stress (T)? - Hypothesis Testing : Use ANOVA to compare σ across concentrations; report p-values and confidence intervals .

Q. Data Management & Reproducibility

- Supporting Information : Archive raw NMR spectra, DSC curves, and impedance data in repositories like Zenodo, citing DOIs in the main text .

- Ethical Compliance : Document IRB approvals if collaborating with human subjects (e.g., toxicity studies) .

相似化合物的比较

Thermal Stability and Phase Behavior

Piperidinium-based salts exhibit distinct thermal properties compared to pyrrolidinium analogs. For example:

- Piperidinium C8 linker compounds display a solid–solid transition at lower temperatures, whereas pyrrolidinium C8 analogs melt at significantly higher temperatures (~100°C difference) .

- The thermal stability of these salts is influenced by the cation head group and linker chain length.

Table 1: Thermal Transitions of Piperidinium vs. Pyrrolidinium Salts

| Compound | Cation Head | Linker Chain Length | Thermal Transition (°C) |

|---|---|---|---|

| Piperidinium C8 | Piperidinium | C8 | Solid–solid transition |

| Pyrrolidinium C8 | Pyrrolidinium | C8 | Melting point (~200°C) |

| Piperidinium C3 | Piperidinium | C3 | No transition observed |

Chemical Stability in Alkaline Environments

In materials science, piperidinium salts are used in anion-exchange membranes (AEMs) for fuel cells. Their stability in alkaline solutions depends on the position of the piperidinium group within the polymer backbone:

- QPTP (quaternized poly(terphenyl piperidinium)) : Embedded piperidinium groups show 30% conductivity loss after 1500 hours in 10 M NaOH due to structural degradation .

- QPSB-3 (pendulous piperidinium on twisted backbone) : Only 18% conductivity loss under the same conditions, attributed to reduced steric strain on the piperidinium ring .

Table 2: Chemical Stability of Piperidinium-Based Membranes

| Membrane | Piperidinium Position | Conductivity Loss (10 M NaOH, 1500 h) |

|---|---|---|

| QPTP | Embedded in backbone | 30% |

| QPSB-3 | Pendulous on twisted backbone | 18% |

Pharmacological Activity

Piperidinium derivatives exhibit receptor-specific activity :

- α7 Nicotinic Acetylcholine Receptors : Piperidinium compounds like diEPip act as silent agonists , synergizing with PNU-120596 to enhance receptor activity. In contrast, pyrrolidinium analogs inhibit acetylcholine-evoked responses .

- Analgesic Activity : Piperidinium benzoate derivatives show significant pain relief in mice (50 mg/kg dose), with efficacy comparable to pethidine .

Biodegradability

Piperidinium ionic liquids (ILs) exhibit moderate biodegradability , influenced by side-chain functionalization:

- Hydroxyl-substituted piperidinium ILs : Achieve >60% biodegradation in 28 days, comparable to morpholinium and pyrrolidinium ILs .

- Alkyl-substituted piperidinium ILs : Lower biodegradation rates due to hydrophobic side chains .

Structural Analogs

This compound shares structural similarities with:

- 3-(Piperidin-1-ylsulfonyl)benzoic acid (Similarity score: 0.86) .

- Tetrabutylammonium benzoate (CAS: 18819-89-1), a quaternary ammonium salt with comparable anion-exchange properties .

Table 3: Structurally Related Compounds

| Compound | CAS Number | Similarity Score | Key Application |

|---|---|---|---|

| This compound | 61659-30-1 | 1.00 | Pharmaceuticals, AEMs |

| 3-(Piperidin-1-ylsulfonyl)benzoic acid | 636-76-0 | 0.86 | Enzyme inhibition |

| Tetrabutylammonium benzoate | 18819-89-1 | 0.72 | Catalysis, electrolytes |

准备方法

Direct Neutralization of Piperidine and Benzoic Acid

The most straightforward method for synthesizing piperidinium benzoate involves the acid-base reaction between piperidine (C₅H₁₁N) and benzoic acid (C₇H₆O₂). This exothermic reaction proceeds via proton transfer, forming the ionic pair this compound (C₁₂H₁₇NO₂):

5\text{H}{11}\text{N} + \text{C}7\text{H}6\text{O}2 \rightarrow \text{C}5\text{H}{12}\text{N}^+ \cdot \text{C}7\text{H}5\text{O}2^- C5H11N+C7H6O2→C5H12N+⋅C7H5O2−

-

Reagents : Equimolar amounts of piperidine (0.1 mol, 8.5 g) and benzoic acid (0.1 mol, 12.2 g) are dissolved in ethanol (50 mL).

-

Reaction : The mixture is stirred at 25–30°C for 2 hours. Neutralization is confirmed by pH testing (pH ~7).

-

Isolation : The solvent is evaporated under reduced pressure, and the residue is recrystallized from ethyl acetate to yield white crystalline solids.

Key Considerations :

-

Solvent choice impacts crystallization efficiency. Ethanol and chloroform are preferred for high-purity yields .

-

Hygroscopic intermediates require drying under vacuum (e.g., P₂O₅ desiccant) .

Metathesis Reaction via Piperidinium Bromide Intermediate

This compound can also be synthesized through a two-step metathesis process, which is advantageous for controlling stoichiometry and minimizing side reactions .

Step 1: Synthesis of Piperidinium Bromide

Piperidine is quaternized with an alkyl bromide (e.g., 1-bromooctane) to form 1-alkyl-1-methylpiperidinium bromide:

5\text{H}{11}\text{N} + \text{C}8\text{H}{17}\text{Br} \rightarrow \text{C}{14}\text{H}{28}\text{NBr} C5H11N+C8H17Br→C14H28NBr

-

Reagents : 1-Methylpiperidine (0.05 mol) and 1-bromooctane (0.0525 mol) are refluxed in acetone (20 mL) for 24 hours.

-

Isolation : The product is vacuum-filtered, washed with ethyl acetate, and dried over P₂O₅.

Step 2: Anion Exchange with Sodium Benzoate

The bromide salt undergoes metathesis with sodium benzoate to yield this compound:

{14}\text{H}{28}\text{NBr} + \text{NaC}7\text{H}5\text{O}2 \rightarrow \text{C}{14}\text{H}{28}\text{N} \cdot \text{C}7\text{H}5\text{O}2 + \text{NaBr} C14H28NBr+NaC7H5O2→C14H28N⋅C7H5O2+NaBr

-

Reagents : Piperidinium bromide (0.01 mol) and sodium benzoate (0.011 mol) are dissolved in water (20 mL).

-

Reaction : The mixture is stirred at 50°C for 30 minutes.

-

Extraction : The product is extracted with chloroform, washed to remove bromide ions (AgNO₃ test), and dried under vacuum.

Advantages :

Catalytic Methods and Microwave-Assisted Synthesis

Recent advances emphasize catalytic and energy-efficient approaches. For example, microwave irradiation accelerates reactions while improving yields .

Microwave-Assisted Neutralization :

-

Reagents : Piperidine (0.85 mmol) and benzoic acid (0.55 mmol) in ethanol (10 mL).

-

Procedure : The mixture is irradiated at 80°C (100 W) for 45 minutes.

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Complexity | Scalability |

|---|---|---|---|---|

| Direct Neutralization | 85–90% | 2–4 hours | Low | High |

| Metathesis | 80–92% | 24–48 hours | Moderate | Moderate |

| Microwave-Assisted | 89–95% | <1 hour | High | Low |

Key Findings :

-

Direct neutralization is optimal for laboratory-scale synthesis due to simplicity12.

-

Metathesis offers higher purity for industrial applications but requires multi-step processing .

-

Microwave methods are time-efficient but necessitate specialized equipment .

Characterization and Validation

-

FT-IR : ν(C=O) at 1680 cm⁻¹ (benzoate), ν(N⁺–H) at 2500 cm⁻¹.

-

¹H NMR (D₂O): δ 1.45–1.70 (m, piperidinium CH₂), 7.50–8.10 (m, aromatic H).

Thermal Properties :

-

Melting Point : 120–125°C (decomposition observed above 130°C) .

-

Solubility : Highly soluble in polar solvents (water, ethanol).

Challenges and Optimization Strategies

-

Hygroscopicity : Piperidinium intermediates (C₈–C₁₀ alkyl chains) require vacuum drying .

-

Byproduct Formation : Excess alkyl bromide or unreacted benzoic acid must be removed via recrystallization .

-

Catalyst Recovery : Heterogeneous catalysts (e.g., Amberlyst-15) enable reuse but may degrade under harsh conditions .

属性

分子式 |

C12H17NO2 |

|---|---|

分子量 |

207.27 g/mol |

IUPAC 名称 |

piperidin-1-ium;benzoate |

InChI |

InChI=1S/C7H6O2.C5H11N/c8-7(9)6-4-2-1-3-5-6;1-2-4-6-5-3-1/h1-5H,(H,8,9);6H,1-5H2 |

InChI 键 |

QJIJQNUQORKBKY-UHFFFAOYSA-N |

规范 SMILES |

C1CC[NH2+]CC1.C1=CC=C(C=C1)C(=O)[O-] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。